1-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Derivative: Starting from a suitable precursor, the isoquinoline ring is constructed through cyclization reactions.
Alkyne Addition: The but-2-yn-1-yl group is introduced via a coupling reaction, such as a Sonogashira coupling.
Triazole Formation: The triazole ring is formed through a click chemistry reaction, typically involving azide-alkyne cycloaddition.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline ring or the alkyne group.
Reduction: Reduction reactions could target the triazole ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Other compounds with the triazole ring, such as 1,2,3-triazole-4-carboxamides.
Isoquinoline Derivatives: Compounds containing the isoquinoline ring, like berberine or papaverine.
Uniqueness
1-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-21-13-16(19-20-21)17(23)18-9-4-5-10-22-11-8-14-6-2-3-7-15(14)12-22/h2-3,6-7,13H,8-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZMSNPFENBGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.